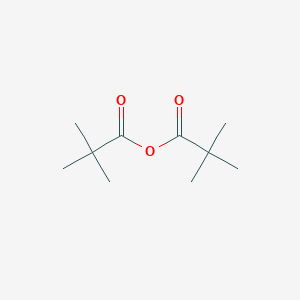

Trimethylacetic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZVFRAEAAXREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014577 | |

| Record name | Trimethylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1538-75-6 | |

| Record name | Pivalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylacetic Anhydride: A Technical Guide to the Mechanism of Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a sterically hindered acylating agent widely employed in organic synthesis. Its bulky tert-butyl groups confer unique selectivity and stability, making it a valuable reagent for the protection of amines and alcohols, particularly in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1][2] This technical guide provides an in-depth exploration of the acylation mechanism of trimethylacetic anhydride, supported by established chemical principles, representative experimental data, and visualized reaction pathways. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity and application for strategic synthesis design.

Introduction

Acylation, the process of introducing an acyl group (R-C=O) into a compound, is a cornerstone of organic synthesis.[3] Among the various acylating agents, anhydrides are frequently used for their reactivity and handling characteristics.[4] this compound is distinguished by the significant steric hindrance imparted by its two tert-butyl groups.[5][6] This steric bulk modulates its reactivity, often leading to higher chemoselectivity for less sterically hindered nucleophiles and minimizing side reactions like over-acylation.[7][8] A thorough understanding of its mechanism is crucial for its effective deployment in the synthesis of complex molecular architectures.

The Core Mechanism: Nucleophilic Acyl Substitution

The acylation of nucleophiles, such as alcohols and amines, by this compound proceeds via a nucleophilic acyl substitution mechanism.[5][9] This pathway is often facilitated by a base catalyst (e.g., pyridine, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP)), which enhances the nucleophilicity of the substrate.[10]

The mechanism can be delineated into the following fundamental steps:

-

Nucleophile Activation (Base-Catalyzed): A base deprotonates the nucleophile (e.g., an alcohol or amine), increasing its electron-donating capability and thus its potency as a nucleophile.

-

Nucleophilic Attack: The activated nucleophile attacks one of the electrophilic carbonyl carbons of the this compound molecule. This addition step breaks the carbonyl π-bond and results in the formation of a transient tetrahedral intermediate.[11][12]

-

Intermediate Collapse & Leaving Group Expulsion: The unstable tetrahedral intermediate rapidly collapses. The carbonyl π-bond is reformed, leading to the expulsion of a pivalate (B1233124) anion, which is a competent leaving group due to resonance stabilization.[11]

-

Proton Transfer: The displaced pivalate anion is protonated, typically by the conjugate acid of the base catalyst, to form pivalic acid as a byproduct and regenerate the base.[13]

This mechanistic pathway is illustrated in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | 1538-75-6 | Benchchem [benchchem.com]

- 6. steric hindrance effect: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ester synthesis by acylation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. google.com [google.com]

- 13. m.youtube.com [m.youtube.com]

Pivalic Anhydride's Selective Reactivity with Primary vs. Secondary Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the protection of hydroxyl groups is a foundational strategy, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals. The choice of a protecting group is dictated by its ease of installation, stability to various reaction conditions, and facile, selective removal. The pivaloyl (Piv) group, derived from pivalic acid, is a sterically hindered acyl protecting group that offers robust protection for alcohols. Pivalic anhydride (B1165640) is a common reagent for the introduction of the pivaloyl group. A key feature of pivalic anhydride's reactivity is its notable kinetic preference for acylating primary alcohols over more sterically hindered secondary alcohols. This selectivity is a valuable tool for the regioselective protection of polyol-containing molecules, a common structural motif in druglike scaffolds.

This technical guide provides an in-depth analysis of the differential reactivity of pivalic anhydride with primary and secondary alcohols. It consolidates quantitative data, details experimental protocols, and illustrates the underlying mechanistic principles.

Core Principles of Reactivity

The selective acylation of a primary alcohol in the presence of a secondary alcohol using pivalic anhydride is primarily governed by steric hindrance. The large tert-butyl group of pivalic anhydride impedes its approach to the more sterically congested environment of a secondary hydroxyl group. Primary hydroxyl groups, being more accessible, react at a significantly faster rate.

The reaction is a nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the pivalic anhydride. This is followed by the departure of a pivaloate anion as the leaving group.

Quantitative Data: A Comparative Analysis

While the qualitative selectivity of pivalic anhydride is well-established, quantitative data underscores the practical utility of this reagent. The following table summarizes representative data on the pivaloylation of alcohols, highlighting the difference in reactivity.

| Alcohol Type | Substrate | Reagent | Conditions | Time | Yield of Monopivaloate | Reference |

| Primary | Benzyl Alcohol | Pivalic Anhydride | Neat, 80 °C | 30 min | 96% | [1][2] |

| Secondary | 1-Phenylethanol | Pivalic Anhydride | Neat, 80 °C | 5 h | 94% | [1][2] |

| Diol (Primary & Secondary) | Butane-1,3-diol | Pivalic Anhydride | Neat, 80 °C | - | Selective for primary -OH | [1][2] |

Note: The data for butane-1,3-diol indicates selectivity was observed, though specific yields for mono-pivaloylation at the primary vs. secondary position were not detailed in the cited abstract. The significant difference in reaction time for the monofunctional primary and secondary alcohols is a strong indicator of the kinetic selectivity.

Experimental Protocols

A catalyst-free approach for the selective pivaloylation of primary alcohols has been demonstrated to be effective and offers the advantage of a simplified workup procedure.

General Procedure for the Selective Pivaloylation of a Primary Alcohol (Catalyst-Free)

Materials:

-

Alcohol (containing a primary hydroxyl group)

-

Pivalic Anhydride (1.2 equivalents)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the alcohol (1 mmol), add pivalic anhydride (1.2 mmol).

-

Heat the reaction mixture to 80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pivaloyl-protected alcohol.[1][2]

Mechanistic Pathways

The acylation of an alcohol with pivalic anhydride can proceed with or without a catalyst. The fundamental mechanism remains a nucleophilic acyl substitution. The use of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the reaction, particularly for less reactive alcohols.

Uncatalyzed Pivaloylation Workflow

The following diagram illustrates the logical workflow for a typical uncatalyzed pivaloylation experiment.

Caption: Experimental workflow for catalyst-free pivaloylation.

DMAP-Catalyzed Acylation Pathway

When a nucleophilic catalyst like DMAP is employed, it first reacts with the pivalic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol.

Caption: DMAP-catalyzed pivaloylation reaction pathway.

Conclusion

Pivalic anhydride is a highly effective reagent for the selective protection of primary alcohols in the presence of secondary alcohols. This selectivity is primarily driven by steric factors. The catalyst-free method provides a simple and efficient protocol, while the use of catalysts like DMAP can enhance reaction rates. For professionals in drug development and chemical research, a thorough understanding of this differential reactivity allows for more elegant and efficient synthetic strategies, minimizing the need for complex protection-deprotection sequences. The provided data and protocols offer a practical foundation for the application of this important synthetic transformation.

References

Navigating the Solution: A Technical Guide to Trimethylacetic Anhydride Solubility in Organic Solvents

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to address a critical knowledge gap for researchers, scientists, and drug development professionals: the solubility of trimethylacetic anhydride (B1165640) in common organic solvents. This in-depth resource provides a thorough analysis of its solubility characteristics, detailed experimental protocols for solubility determination, and visual workflows for its application in chemical synthesis, empowering scientists to optimize their experimental designs and synthetic strategies.

Trimethylacetic anhydride, also known as pivalic anhydride, is a vital reagent in organic synthesis, prized for its role in acylation and esterification reactions. However, a lack of consolidated, quantitative solubility data has been a persistent challenge for chemists. This guide amalgamates available qualitative data with inferred solubility trends from structurally similar acid anhydrides to offer a robust predictive framework.

Quantitative Solubility Profile

While specific quantitative data for this compound is limited in publicly available literature, several key observations have been made. It is widely reported to be miscible with acetonitrile. Safety data sheets consistently indicate that it decomposes in contact with water. Based on the behavior of analogous short-chain aliphatic anhydrides, a broader qualitative and semi-quantitative solubility profile can be inferred.

To provide a clear and comparative overview, the following tables summarize the known and inferred solubility of this compound and its structural analogs in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Notes |

| Polar Aprotic | Acetonitrile | Miscible | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | General solvent for many organic compounds. | |

| Polar Protic | Water | Decomposes | [4] |

| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble with slow decomposition | Reacts with alcohols to form esters. | |

| Nonpolar Aprotic | Ethers (e.g., Diethyl ether, THF) | Likely Soluble | Inferred from behavior of similar anhydrides. |

| Chlorinated Solvents (e.g., Dichloromethane) | Likely Soluble | Common solvent for organic reactions. | |

| Aromatic Hydrocarbons (e.g., Toluene) | Likely Soluble | Inferred from "like dissolves like" principle. |

Table 2: Solubility Data of Structurally Similar Acid Anhydrides

| Anhydride | Solvent | Temperature (°C) | Solubility |

| Propionic Anhydride | Chloroform | Not Specified | Soluble[2][5] |

| Diethyl Ether | Not Specified | Soluble[2][5] | |

| Ethanol | Not Specified | Soluble (with decomposition)[2][5] | |

| Methanol | Not Specified | Soluble (with decomposition)[2][5] | |

| Butyric Anhydride | Ether | Not Specified | Soluble[6] |

| Ethanol | Not Specified | Soluble (with decomposition)[1] | |

| Isobutyric Anhydride | Ethanol | 25 | 355.62 g/L[4] |

| Methanol | 25 | 308.47 g/L[4] | |

| Isopropanol | 25 | 439.88 g/L[4] | |

| Ether | Not Specified | Soluble[7] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique. The following protocol is adapted for the determination of the solubility of a reactive liquid compound like this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas-tight vials with septa

-

Syringes and needles

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

-

Internal standard

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a gas-tight vial containing a known volume of the selected organic solvent. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved solute is achieved.

-

Seal the vial immediately to prevent evaporation of the solvent and hydrolysis of the anhydride from atmospheric moisture.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For reactive compounds, this time should be optimized to ensure saturation without significant degradation. A preliminary time-course study (e.g., sampling at 1, 2, 4, and 8 hours) is recommended.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, ensuring no undissolved liquid is transferred.

-

Immediately transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Add a known amount of a suitable internal standard to the diluted sample.

-

Analyze the sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflows

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Propionic anhydride | 123-62-6 [chemicalbook.com]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. scent.vn [scent.vn]

- 5. プロピオン酸無水物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

The Unseen Hand: A Technical Guide to the Steric Hindrance Effects of Trimethylacetic Anhydride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. Among the plethora of acylating agents, trimethylacetic anhydride (B1165640), also known as pivalic anhydride, distinguishes itself through a unique characteristic: significant steric hindrance. This property, conferred by the bulky tert-butyl group, acts as an unseen hand, guiding the course of reactions to afford levels of selectivity and control that are often unattainable with less sterically demanding reagents. This in-depth technical guide explores the profound effects of this steric hindrance in key synthetic transformations, providing quantitative data, detailed experimental protocols, and visual representations of the underlying principles to empower researchers in leveraging this powerful tool.

The Steric Shield: Understanding the Influence of the Pivaloyl Group

The tert-butyl group of trimethylacetic anhydride creates a sterically congested environment around the electrophilic carbonyl carbons. This steric bulk is the primary determinant of its reactivity and selectivity. Unlike the sterically unencumbered acetyl group of acetic anhydride, the pivaloyl group physically obstructs the approach of nucleophiles. This steric clash increases the activation energy for nucleophilic attack, leading to generally slower reaction rates compared to less hindered anhydrides. However, this apparent drawback is the very source of its synthetic utility, enabling a range of selective transformations.

Comparative Reactivity: A Quantitative Look

The steric hindrance of this compound significantly impacts its reactivity, a fact that can be quantitatively assessed by comparing its reaction rates with those of less hindered anhydrides like acetic anhydride. A notable example is the rate of hydrolysis.

| Anhydride | Relative Rate of Hydrolysis (Water at 25°C) |

| Acetic Anhydride | 1 |

| This compound | ~0.02 |

This data illustrates that acetic anhydride hydrolyzes approximately 50 times faster than this compound under identical conditions, a direct consequence of the steric impediment to the approach of a water molecule.

This reduced reactivity necessitates the use of catalysts or more forcing conditions to achieve efficient acylation. However, it is this very property that allows for exquisite chemoselectivity and regioselectivity in complex molecules.

Applications in Synthesis: Harnessing Steric Hindrance for Selectivity

The steric bulk of this compound is not a limitation but a powerful tool for achieving selectivity in a variety of chemical transformations, including esterification, amidation, and as a protecting group strategy.

Selective Esterification of Alcohols

One of the most valuable applications of this compound is the selective acylation of primary alcohols in the presence of secondary and tertiary alcohols. The less sterically hindered primary hydroxyl group can more readily approach the carbonyl carbon of the anhydride, while the more hindered secondary and tertiary alcohols react at a significantly slower rate, if at all.

Logical Workflow for Selective Pivaloylation

Caption: Selective acylation of a primary alcohol.

Regioselective Amide Bond Formation in Peptide Synthesis

In the synthesis of peptides, mixed anhydrides are often employed to activate the carboxylic acid of an amino acid for coupling with the amine of another. When a mixed anhydride is formed between an N-protected amino acid and trimethylacetic acid (from the anhydride), the subsequent nucleophilic attack by the incoming amine occurs preferentially at the less sterically hindered amino acid carbonyl center. This high regioselectivity minimizes the formation of the undesired pivaloyl amide byproduct.

Mechanism of Regioselective Amide Bond Formation

Caption: Regioselective peptide bond formation.

Pivaloyl Group as a Robust Protecting Group

The steric bulk of the pivaloyl group also makes it an excellent protecting group for alcohols and amines. The resulting pivaloate esters and pivalamides are significantly more stable to a wide range of reaction conditions, particularly hydrolysis, compared to their acetate (B1210297) counterparts. This enhanced stability allows for selective deprotection of other functional groups in the presence of a pivaloyl group.

Experimental Protocols

The following are representative experimental protocols that highlight the utility of this compound in synthesis.

Selective Pivaloylation of a Diol

Objective: To selectively acylate the primary hydroxyl group of 1,4-butanediol (B3395766).

Materials:

-

1,4-Butanediol (1.0 eq)

-

This compound (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1,4-butanediol in DCM at 0 °C is added DMAP.

-

This compound is then added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the mono-pivaloylated product.

One-Pot Amide Synthesis from a Carboxylic Acid

Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine.

Materials:

-

Benzoic acid (1.0 eq)

-

This compound (1.2 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzoic acid in THF is added triethylamine.

-

The mixture is cooled to 0 °C, and this compound is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour to form the mixed anhydride in situ.

-

Benzylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amide, which can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a versatile and highly selective reagent in organic synthesis. Its significant steric hindrance, far from being a limitation, provides a powerful means to control the outcome of acylation reactions. By understanding and strategically applying the principles of steric control, researchers can achieve selective transformations in complex molecular architectures, a critical capability in the fields of pharmaceutical development and materials science. The judicious use of this compound can lead to more efficient and elegant synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

Pivalic Anhydride: An In-depth Technical Guide on Electrophilicity and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalic anhydride (B1165640), a key reagent in organic synthesis, is characterized by its unique reactivity profile governed by the steric hindrance of its bulky tert-butyl groups. This technical guide provides a comprehensive overview of the electrophilicity and reaction kinetics of pivalic anhydride. It delves into the mechanistic pathways of its reactions with various nucleophiles, presents available quantitative kinetic data, and outlines detailed experimental protocols for studying these reactions. The content is designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize pivalic anhydride in their work, enabling precise control over reaction outcomes and optimization of synthetic routes.

Introduction

Pivalic anhydride ((CH₃)₃CCO)₂O, also known as trimethylacetic anhydride, is a symmetrical carboxylic anhydride widely employed in organic synthesis, particularly in acylation and esterification reactions. Its utility stems from the introduction of the pivaloyl group, which can serve as a sterically demanding protecting group or a bulky substituent to modulate the properties of a molecule. The electrophilicity of the carbonyl carbons in pivalic anhydride is the driving force for its reactivity, yet this is significantly tempered by the steric bulk of the adjacent tert-butyl groups. This interplay between electronic and steric effects results in a unique kinetic profile that distinguishes it from less hindered anhydrides like acetic anhydride.

Understanding the electrophilicity and reaction kinetics of pivalic anhydride is paramount for its effective application. In drug development, for instance, the regioselective acylation of complex molecules is often a critical step, and the controlled reactivity of pivalic anhydride can be advantageous. This guide aims to provide a detailed technical resource on the core principles governing the reactivity of pivalic anhydride.

Electrophilicity of Pivalic Anhydride

The carbonyl carbons in pivalic anhydride are rendered electrophilic by the electron-withdrawing effect of the adjacent oxygen atoms. However, the two bulky tert-butyl groups sterically hinder the approach of nucleophiles, thereby reducing its overall reactivity compared to less substituted anhydrides. This steric hindrance is a dominant factor in its reaction kinetics.

Reaction Kinetics

The reactions of pivalic anhydride with nucleophiles, such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis), proceed via a nucleophilic acyl substitution mechanism. The kinetics of these reactions are highly sensitive to the steric and electronic properties of both the anhydride and the nucleophile.

General Mechanism of Nucleophilic Acyl Substitution

The generally accepted mechanism for the reaction of pivalic anhydride with a nucleophile (Nu-H) involves a two-step addition-elimination pathway.

Caption: General mechanism of nucleophilic acyl substitution of pivalic anhydride.

Hydrolysis

The hydrolysis of pivalic anhydride yields two equivalents of pivalic acid. A comparative study by Butler and Gold in 1962 demonstrated that the spontaneous hydrolysis of pivalic anhydride in aqueous solution at 25°C is approximately 30 times slower than that of acetic anhydride[1]. This significant difference in reaction rate is attributed to the steric hindrance of the tert-butyl groups, which impedes the approach of water molecules.

Table 1: Comparative Hydrolysis Rates of Anhydrides

| Anhydride | Relative Rate of Spontaneous Hydrolysis (vs. Pivalic Anhydride) |

| Acetic Anhydride | ~30 |

| Pivalic Anhydride | 1 |

Alcoholysis

The reaction of pivalic anhydride with alcohols produces an ester and one equivalent of pivalic acid. The rate of alcoholysis is highly dependent on the steric bulk of the alcohol. A systematic kinetic study on the uncatalyzed and 4-(N,N-dimethylamino)pyridine (DMAP)-catalyzed acylation of various alcohols with different anhydrides has provided valuable quantitative data.

For instance, the uncatalyzed reaction of cyclohexanol (B46403) with acetic anhydride is 526 times faster than with pivalic anhydride[1]. This reactivity difference is even more pronounced in the DMAP-catalyzed reaction, where it exceeds a factor of 8000[1]. This highlights the profound impact of steric hindrance on the reaction kinetics.

Table 2: Relative Rate Constants for the Uncatalyzed Reaction of Anhydrides with Cyclohexanol

| Anhydride | Relative Rate Constant (vs. Pivalic Anhydride) |

| Acetic Anhydride | 526 |

| Pivalic Anhydride | 1 |

Table 3: Relative Rate Constants for the DMAP-Catalyzed Reaction of Anhydrides with Cyclohexanol

| Anhydride | Relative Rate Constant (vs. Pivalic Anhydride) |

| Acetic Anhydride | >8000 |

| Pivalic Anhydride | 1 |

Aminolysis

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible kinetic data. The following sections outline methodologies for studying the reaction kinetics of pivalic anhydride, adapted from established procedures for other anhydrides.

Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a reaction by quantifying the concentration of reactants and products over time.

Objective: To determine the rate constant for the reaction of pivalic anhydride with a nucleophile (e.g., an alcohol).

Materials:

-

Pivalic anhydride

-

Nucleophile (e.g., anhydrous ethanol)

-

Anhydrous NMR solvent (e.g., CDCl₃)

-

Internal standard (e.g., tetramethylsilane (B1202638) - TMS)

-

NMR tubes

-

Thermostatted NMR spectrometer

Procedure:

-

Prepare a stock solution of pivalic anhydride in the chosen anhydrous NMR solvent with a known concentration and containing the internal standard.

-

Prepare a separate stock solution of the nucleophile in the same solvent.

-

Equilibrate both solutions to the desired reaction temperature.

-

In a pre-thermostatted NMR tube, rapidly mix known volumes of the pivalic anhydride and nucleophile solutions to initiate the reaction.

-

Immediately place the NMR tube in the spectrometer, which is pre-shimmed and locked on the solvent signal.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to a non-reacting proton of the pivalic anhydride, the product, and the internal standard.

-

Calculate the concentration of pivalic anhydride at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the concentration of pivalic anhydride versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant.

Caption: Workflow for NMR kinetic analysis of pivalic anhydride reactions.

Kinetic Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy can be used to monitor the disappearance of the characteristic anhydride C=O stretching bands (around 1810 and 1750 cm⁻¹) and the appearance of the product's carbonyl band.

Objective: To determine the rate constant for the hydrolysis of pivalic anhydride.

Materials:

-

Pivalic anhydride

-

Deionized water

-

Solvent (if necessary, e.g., acetonitrile)

-

FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell

-

Thermostatted reaction vessel

Procedure:

-

Set up the FTIR spectrometer to acquire spectra at regular time intervals.

-

Fill the thermostatted reaction vessel with a known volume of deionized water (and solvent, if used).

-

Acquire a background spectrum of the water/solvent.

-

Inject a known amount of pivalic anhydride into the vessel with vigorous stirring to initiate the reaction.

-

Start the time-course data acquisition.

-

Monitor the decrease in the absorbance of the pivalic anhydride C=O stretching bands over time.

-

Use the Beer-Lambert law to relate the absorbance to the concentration of pivalic anhydride. A calibration curve may be necessary.

-

Analyze the concentration versus time data as described in the NMR protocol to determine the rate constant.

Caption: Workflow for FTIR kinetic analysis of pivalic anhydride hydrolysis.

Signaling Pathways and Drug Development Applications

Currently, there is no direct evidence in the scientific literature linking pivalic anhydride to specific biological signaling pathways. Its primary role in drug development is as a synthetic intermediate. The pivaloyl group can be introduced to:

-

Protect functional groups: The steric bulk of the pivaloyl group can selectively protect less hindered hydroxyl or amino groups during multi-step syntheses.

-

Modify pharmacokinetic properties: The lipophilicity of the tert-butyl group can be exploited to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Serve as a prodrug moiety: Pivaloyloxymethyl (POM) esters are a common prodrug strategy to enhance the oral bioavailability of drugs containing carboxylic acid or phosphate (B84403) groups.

The controlled reactivity and steric hindrance of pivalic anhydride make it a valuable tool for achieving high regioselectivity in the acylation of complex drug molecules, minimizing the formation of unwanted isomers and simplifying purification processes.

Conclusion

The electrophilicity and reaction kinetics of pivalic anhydride are fundamentally dictated by the pronounced steric hindrance of its tert-butyl groups. This results in significantly slower reaction rates for hydrolysis, alcoholysis, and aminolysis compared to less sterically encumbered anhydrides such as acetic anhydride. This attenuated reactivity, however, can be harnessed to achieve greater selectivity in complex syntheses. The quantitative kinetic data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand, predict, and control the outcomes of reactions involving pivalic anhydride. Further research to quantify the kinetics of its aminolysis with a broader range of amines and to determine its electrophilicity on a standardized scale would further enhance our understanding and application of this important synthetic reagent.

References

An In-depth Technical Guide to Trimethylacetic Anhydride (CAS Number: 1538-75-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a versatile and powerful acylating agent widely employed in organic synthesis. Its unique steric bulk and reactivity make it an invaluable reagent in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including esters and amides. This technical guide provides a comprehensive overview of the core properties, spectral data, reactivity, and key applications of trimethylacetic anhydride, with a special focus on its role in drug development. Detailed experimental protocols for common transformations and safety information are also presented to assist researchers in its effective and safe utilization.

Physicochemical Properties

This compound is a clear, colorless liquid with a sharp odor.[1][2][3] It is sensitive to moisture and should be handled under an inert atmosphere.[3][4] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1538-75-6 | [1][5] |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2][5] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Density | 0.918 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 193 °C | [2][3][7] |

| Melting Point | -16.5 °C (estimated) | |

| Refractive Index (n²⁰/D) | 1.409 | [2][3][5] |

| Flash Point | 57 °C (134.6 °F) | [7] |

| Solubility | Miscible with acetonitrile. Decomposes in water. | [3][4] |

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single sharp peak due to the chemical equivalence of the eighteen protons of the two tert-butyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Singlet | 18H | -C(CH₃ )₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows two distinct signals corresponding to the quaternary carbons of the tert-butyl groups and the carbonyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~171 | C =O |

| ~39 | -C (CH₃)₃ |

| ~27 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic strong absorption bands for the anhydride functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 | Strong | C=O stretch (symmetric) |

| ~1760 | Strong | C=O stretch (asymmetric) |

| ~1050 | Strong | C-O stretch |

Mass Spectrometry

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns. The molecular ion peak is often weak or absent.

| m/z | Relative Intensity | Assignment |

| 186 | Low | [M]⁺ |

| 85 | High | [(CH₃)₃CCO]⁺ |

| 57 | Very High (Base Peak) | [(CH₃)₃C]⁺ |

Reactivity and Reaction Mechanisms

This compound is a highly effective acylating agent, transferring a pivaloyl group to a variety of nucleophiles. Its reactivity is driven by the electrophilicity of the carbonyl carbons and the stability of the pivalate (B1233124) leaving group.

Acylation of Amines (Amide Formation)

The reaction with primary and secondary amines proceeds readily to form the corresponding amides. The bulky tert-butyl groups can influence the reaction rate and selectivity.

Caption: General reaction and mechanism for the acylation of an amine.

Esterification of Alcohols (Ester Formation)

Alcohols react with this compound, often in the presence of a base or catalyst, to yield pivaloyl esters. This reaction is particularly useful for protecting hydroxyl groups in multi-step syntheses.

Caption: General reaction and mechanism for the esterification of an alcohol.

Experimental Protocols

The following are general experimental procedures for common reactions involving this compound. Optimization may be required for specific substrates.

General Protocol for N-Acylation of an Amine

This protocol describes a standard procedure for the acylation of a primary or secondary amine.

Caption: Experimental workflow for N-acylation.

General Protocol for O-Esterification of an Alcohol

This protocol outlines a typical procedure for the esterification of an alcohol.

Caption: Experimental workflow for O-esterification.

Applications in Drug Development

This compound plays a crucial role in the synthesis of various pharmaceutical compounds, often used to introduce pivaloyloxymethyl (POM) or pivaloyl groups as prodrug moieties to enhance bioavailability or to protect functional groups during synthesis.

Synthesis of Adefovir Dipivoxil

A notable application is in the synthesis of Adefovir dipivoxil, an antiviral drug used to treat chronic hepatitis B.[8] In this synthesis, this compound is used to esterify the phosphonic acid group of Adefovir, forming the dipivoxil prodrug which has improved oral bioavailability.[8]

Caption: Role of this compound in Adefovir dipivoxil synthesis.

Other Antiviral Prodrugs

The strategy of using pivaloyl esters to create prodrugs has been applied to other antiviral agents as well. For example, it has been explored in the development of prodrugs for acyclovir (B1169) and other nucleoside analogs to improve their pharmacokinetic properties.

Safety and Handling

This compound is a corrosive and flammable liquid.[7] It is harmful if swallowed and causes severe skin burns and eye damage. Inhalation may cause corrosive injuries to the upper respiratory tract. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a key reagent in modern organic synthesis, offering a reliable method for the introduction of the sterically demanding pivaloyl group. Its utility is particularly pronounced in the field of drug development for the synthesis of ester and amide derivatives and for the creation of prodrugs with enhanced bioavailability. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its safe and effective application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound CAS#: 1538-75-6 [amp.chemicalbook.com]

- 4. This compound | 1538-75-6 [amp.chemicalbook.com]

- 5. This compound 99 1538-75-6 [sigmaaldrich.com]

- 6. 三甲基乙酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Spectroscopic Profile of Pivalic Anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for pivalic anhydride (B1165640) (CAS No. 1538-75-6), a widely used reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound and require a consolidated reference for its structural characterization. This guide details its signature features in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Pivalic anhydride, also known as trimethylacetic anhydride or 2,2-dimethylpropanoyl 2,2-dimethylpropanoate, is a clear, colorless liquid.[1] Its structure consists of two pivaloyl groups linked by an oxygen atom. This symmetric structure simplifies its NMR spectra, providing distinct and easily identifiable signals.

-

Molecular Formula: C₁₀H₁₈O₃

-

Molecular Weight: 186.25 g/mol [1]

-

IUPAC Name: 2,2-dimethylpropanoyl 2,2-dimethylpropanoate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of pivalic anhydride, confirming the presence and environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy Data

Due to the molecule's symmetry, all 18 protons of the two tert-butyl groups are chemically equivalent, resulting in a single, sharp signal.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.27 ppm | Singlet | 18H | (CH₃)₃-C- |

| Data obtained in CDCl₃ solvent.[2] |

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum displays three distinct signals, corresponding to the three unique carbon environments in the molecule.

| Chemical Shift (δ) | Assignment |

| ~173 ppm | Carbonyl Carbon (C=O) |

| ~40 ppm | Quaternary Carbon (-C-(CH₃)₃) |

| ~26 ppm | Methyl Carbon (-CH₃) |

| Data obtained in CDCl₃ solvent. |

Infrared (IR) Spectroscopy

The IR spectrum of pivalic anhydride is characterized by strong absorption bands indicative of the anhydride functional group and the aliphatic hydrocarbon structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Assignment |

| ~2978, ~2937, ~2875 | Strong | C-H Stretching | tert-butyl groups |

| ~1815 | Strong | C=O Symmetric Stretching | Anhydride C=O |

| ~1765 | Strong | C=O Asymmetric Stretching | Anhydride C=O |

| ~1480, ~1370 | Medium | C-H Bending (Asymmetric/Symmetric) | tert-butyl groups |

| ~1040 | Strong | C-O Stretching | Anhydride C-O-C linkage |

| Data corresponds to analysis of a neat liquid sample. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of pivalic anhydride results in a characteristic fragmentation pattern. The molecular ion is often weak or absent, with the spectrum dominated by stable carbocation fragments.

| Mass-to-Charge (m/z) | Relative Intensity | Proposed Fragment Ion | Formula of Fragment |

| 186 | Low | Molecular Ion [M]⁺ | [C₁₀H₁₈O₃]⁺ |

| 85 | High | Pivaloyl Cation | [(CH₃)₃CCO]⁺ |

| 57 | Very High (Base Peak) | tert-Butyl Cation | [(CH₃)₃C]⁺[1] |

| 41 | Medium | Propargyl Cation (rearrangement) | [C₃H₃]⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized protocols for the analysis of pivalic anhydride.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of pivalic anhydride in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument Setup: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard single-pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol

-

Sampling Method: Use the "Neat Liquid" or "Thin Film" method.

-

Sample Preparation: Place one drop of pure pivalic anhydride directly onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin, uniform capillary film.[1]

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric H₂O and CO₂.

-

Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, often via a Gas Chromatography (GC) system for separation and purification prior to analysis.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance against the m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical sample like pivalic anhydride.

Caption: Workflow for chemical characterization.

References

A Technical Guide to the Thermodynamic Properties of Trimethylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of trimethylacetic anhydride (B1165640), also known as pivalic anhydride. The information is intended to support research, development, and process optimization in the pharmaceutical and chemical industries. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key reaction pathways.

Core Thermodynamic and Physical Properties

Trimethylacetic anhydride [(CH₃)₃CCO]₂O is a key reagent in organic synthesis, valued for its role in acylation and esterification reactions. An understanding of its thermodynamic properties is crucial for reaction engineering, safety analysis, and process scale-up.

The available quantitative data for the physical and thermodynamic properties of this compound are summarized in the tables below. It is important to note that while some key thermodynamic parameters have been experimentally determined and are available through resources such as the NIST WebBook, comprehensive data for properties like the standard enthalpy of formation, standard molar entropy, and specific heat capacity from primary literature, such as the work of Chirico and Steele (2002), were not accessible for this review.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Boiling Point | 193 °C (lit.) | [1] |

| Density | 0.918 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.409 (lit.) | [1] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units | Reference |

| Enthalpy of Vaporization (ΔvapH) | 54.4 ± 0.4 | kJ/mol | NIST WebBook |

| Enthalpy of Reaction (ΔrH°) for Hydrolysis | -65.3 ± 2.1 | kJ/mol | NIST WebBook |

| Standard Enthalpy of Formation (ΔfH°) | Data not available | - | |

| Standard Molar Entropy (S°) | Data not available | - | |

| Ideal Gas Heat Capacity (Cp) | Data not available | - |

Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of chemical compounds like this compound relies on precise calorimetric techniques. The following are detailed methodologies for the key experiments typically cited for acquiring such data.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

Objective: To measure the heat released during the complete combustion of a known mass of this compound in a controlled oxygen environment.

Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a platinum crucible). A fuse wire (e.g., iron or platinum) is placed in contact with the sample.

-

Calorimeter Setup: The sample is placed inside a high-pressure vessel, known as a "bomb," which is then filled with pure oxygen to a pressure of approximately 30 atm. The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady state is reached.

-

Data Analysis: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of phase transitions (e.g., melting and boiling).

Objective: To measure the heat flow to or from a sample as a function of temperature or time, while it is subjected to a controlled temperature program.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument's furnace. The instrument is programmed to heat or cool the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Enthalpy of Fusion/Vaporization: The enthalpy of a phase transition is determined by integrating the area of the peak corresponding to the transition on the DSC thermogram.

-

Melting/Boiling Point: The temperature at which a phase transition occurs is determined from the onset temperature of the transition peak.

-

Key Reaction Pathways and Mechanisms

This compound is a versatile reagent in organic synthesis. The following diagrams, generated using the DOT language, illustrate the mechanisms of its key reactions.

Hydrolysis of this compound

The hydrolysis of this compound yields two equivalents of trimethylacetic acid. This reaction is typically uncatalyzed and proceeds readily in the presence of water.

Acylation of Aniline with this compound

The acylation of an amine, such as aniline, with this compound produces an amide (N-phenyltrimethylacetamide) and trimethylacetic acid as a byproduct.

Esterification of a Phenol (B47542) with this compound

The esterification of a phenol with this compound yields a phenyl ester and trimethylacetic acid. This reaction is often catalyzed by a base like pyridine.

References

Pivalic Anhydride: A Technical Guide for Handling and Application in Moisture-Sensitive Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic anhydride (B1165640) (trimethylacetic anhydride) is a versatile and powerful reagent in modern organic synthesis, prized for its utility in forming esters and amides. Its sterically hindered pivaloyl group offers significant stability to the resulting functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. However, its efficacy is intrinsically linked to its high reactivity, particularly its sensitivity to water. This technical guide provides an in-depth overview of pivalic anhydride, focusing on its water-sensitive nature, proper handling and storage protocols, and key applications with detailed experimental procedures.

Physicochemical and Safety Data

Pivalic anhydride is a flammable, corrosive liquid that requires careful handling.[1] Its moisture-sensitive nature is a critical consideration for its storage and use.[2][3]

Table 1: Physicochemical Properties of Pivalic Anhydride

| Property | Value |

| Synonyms | This compound, 2,2-Dimethylpropionic anhydride |

| CAS Number | 1538-75-6 |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Colorless to nearly colorless liquid[2] |

| Density | 0.918 g/mL at 25 °C[3] |

| Boiling Point | 193 °C[3] |

| Flash Point | 57 °C (135 °F)[3] |

| Solubility | Decomposes in contact with water; miscible with acetonitrile[1][3] |

Reactivity and Water Sensitivity

The central oxygen atom linking the two acyl groups in pivalic anhydride is the locus of its reactivity. As a strong acylating agent, it is highly susceptible to nucleophilic attack.

Hydrolysis

The most critical reaction for handling purposes is its hydrolysis. Pivalic anhydride reacts readily with water to decompose into two equivalents of pivalic acid, a non-toxic and easily removable byproduct. This reaction, while synthetically useful in some contexts, represents the primary pathway of reagent degradation upon exposure to atmospheric or solvent-borne moisture.

Caption: Hydrolysis of pivalic anhydride upon reaction with water.

Quantitative Assessment of Water Sensitivity

While qualitative sensitivity is well-known, quantitative data underscores the need for stringent anhydrous techniques. A comparative kinetic study revealed the rate of spontaneous hydrolysis for pivalic anhydride.

Table 2: Comparative Hydrolysis Rate at 25 °C

| Anhydride | Relative Rate of Spontaneous Hydrolysis |

| Acetic Anhydride | ~30x faster |

| Pivalic Anhydride | 1x (Reference) |

Data sourced from a study citing Butler and Gold, J. Chem. Soc., 1962, 976.[4]

The sterically bulky tert-butyl groups on pivalic anhydride hinder the approach of the water molecule to the electrophilic carbonyl carbons, resulting in a significantly slower rate of hydrolysis compared to the sterically unencumbered acetic anhydride.[4] Despite this, the reaction is still rapid enough to compromise the reagent's integrity if exposed to moisture.

Safe Handling and Storage

Given its hazardous and water-sensitive properties, strict protocols must be followed.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment for Handling Pivalic Anhydride

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and full-face shield. | Causes severe eye damage.[1] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use. | Causes severe skin burns.[1] |

| Body | Flame-retardant lab coat, protective clothing. | Protects against splashes and skin contact. |

| Respiratory | Use only under a certified chemical fume hood. | Vapors may cause respiratory irritation.[1] |

Storage and Handling Conditions

Table 4: Safe Storage and Handling Protocols

| Condition | Protocol |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[2] Use anhydrous solvents and oven-dried glassware for reactions. |

| Temperature | Store in a cool, dry, well-ventilated area. Recommended <15°C.[2] |

| Container | Keep container tightly closed. Use containers with secure, moisture-proof seals. |

| Incompatibilities | Keep away from water, strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2] |

Applications in Organic Synthesis

Pivalic anhydride is primarily used as an acylating agent for amide bond formation and for the protection of alcohols.

Amide Bond Formation

Pivalic anhydride serves as an excellent reagent for the direct amidation of carboxylic acids. It reacts with a carboxylic acid to form a mixed pivaloyl anhydride in situ. This activated intermediate is then attacked by an amine nucleophile. The bulky pivaloyl group directs the amine to attack the less hindered carbonyl of the desired acid, leading to high regioselectivity. The only byproduct is pivalic acid, which is non-toxic and easily removed by a simple aqueous workup.

Caption: Pivalic anhydride mediated one-step, base-free amidation.

Table 5: Representative Yields for Base-Free Amidation of Carboxylic Acids with N-Alkyl Anilines

| Carboxylic Acid | Amine | Yield (%) |

| Benzoic Acid | N-Methylaniline | >95% |

| 4-Nitrobenzoic Acid | N-Ethylaniline | >95% |

| Cinnamic Acid | N-Methylaniline | >92% |

| Phenylacetic Acid | N-Propylaniline | >95% |

| Boc-Gly-OH | N-Methylaniline | >90% |

| Data is representative of the method described by Mao, F. et al., Org. Biomol. Chem., 2023, 21, 3825. |

Protection of Alcohols

The pivaloyl (Piv) group is a robust protecting group for alcohols, stable to a wide range of acidic and oxidative conditions. Pivalic anhydride provides a milder alternative to pivaloyl chloride for this transformation, avoiding the generation of corrosive HCl gas.

Table 6: Pivaloylation of Various Alcohols under Solvent- and Catalyst-Free Conditions

| Alcohol Substrate | Time | Yield (%) |

| Benzyl alcohol | 5 min | 98 |

| 4-Methoxybenzyl alcohol | 5 min | 100 |

| 2-Phenylethanol | 5 min | 100 |

| Cinnamyl alcohol | 10 min | 96 |

| 1-Octanol | 15 min | 92 |

| Cyclohexanol (sec-alcohol) | 15 min | 94 |

| Data from Rao, C.B. et al., J. Org. Chem., 2009, 74, 8856-8858.[2][5] |

Experimental Protocols

General Protocol for Pivaloylation of an Alcohol

Solvent- and Catalyst-Free Method, adapted from Rao, C.B. et al.[2][5]

-

To a clean, oven-dried round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 mmol).

-

Under an inert atmosphere (e.g., Argon), add pivalic anhydride (1.2 mmol, 1.2 equiv). Note: For solid alcohols, the anhydride can be added first.

-

Stir the neat mixture vigorously at room temperature (25-30 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions with primary aliphatic and benzylic alcohols are typically complete within 5-15 minutes.

-

Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution (10 mL) to neutralize the pivalic acid byproduct.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product is often of high purity and may not require further purification.

General Protocol for One-Step Amidation

Base-Free Method, adapted from Mao, F. et al.

-

To an oven-dried flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and the N-alkyl aniline (B41778) (1.1 mmol, 1.1 equiv).

-

Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).

-

Add pivalic anhydride (1.5 mmol, 1.5 equiv) to the solution via syringe.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove pivalic acid and any unreacted starting acid.

-

Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Workflow and Logical Relationships

Proper workflow is essential when using water-sensitive reagents like pivalic anhydride.

Caption: Standard experimental workflow for using pivalic anhydride.

Conclusion

Pivalic anhydride is a highly effective reagent for acylation reactions, offering advantages in stability of the final product and ease of byproduct removal. Its primary liability, a pronounced sensitivity to moisture, can be effectively managed through the disciplined application of anhydrous techniques and adherence to strict safety protocols. By understanding its reactivity and implementing the handling procedures and experimental methods outlined in this guide, researchers can confidently and safely leverage the synthetic power of pivalic anhydride in their research and development endeavors.

References

- 1. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Chemical Compatibility of Trimethylacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a highly reactive acylating agent frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its efficacy is rooted in its reactivity; however, this same property necessitates stringent handling and storage protocols to ensure laboratory safety and material integrity. This guide provides a detailed overview of its chemical compatibility with common laboratory materials and outlines its primary hazardous reactions.

Chemical Compatibility Data

Due to its corrosive and reactive nature, particularly its sensitivity to moisture, trimethylacetic anhydride is incompatible with a wide range of substances.[3][4][5] The following table summarizes its compatibility. The data is compiled from material safety data sheets and general chemical principles for acid anhydrides, as specific quantitative corrosion or degradation data is not broadly published. Materials are rated for their suitability for direct, long-term contact at standard temperature and pressure.

| Material Category | Specific Material | Compatibility Rating | Notes |

| Metals | Stainless Steel (304, 316) | Fair to Good | Generally resistant when the anhydride is pure and dry. Susceptible to corrosion if moisture is present, leading to the formation of trimethylacetic acid. |

| Aluminum | Poor / Not Recommended | Can be attacked, especially in the presence of moisture. | |

| Carbon Steel | Poor / Not Recommended | Prone to corrosion. | |

| Copper, Brass, Bronze | Poor / Not Recommended | Not suitable for use. | |

| Plastics | Polytetrafluoroethylene (PTFE) | Excellent | Excellent resistance to a wide range of chemicals, including reactive anhydrides. |

| Polypropylene (PP) | Good | Good resistance, but testing for specific conditions is recommended. | |

| Polyethylene (HDPE, LDPE) | Good | Generally good resistance, though absorption may occur over time. | |

| Polyvinyl Chloride (PVC) | Poor / Not Recommended | May be attacked and is generally not recommended for storing or handling anhydrides.[6] | |

| Polycarbonate | Poor / Not Recommended | Susceptible to chemical attack and stress cracking. | |

| Elastomers | Viton® (FKM) | Good | Often used in gaskets and seals for reactive chemicals. |

| Buna-N (Nitrile) | Poor / Not Recommended | Poor resistance; will likely swell and degrade. | |

| EPDM | Poor / Not Recommended | Not recommended for use with anhydrides. | |

| Neoprene | Poor / Not Recommended | Will likely degrade upon contact. | |

| Other Materials | Glass (Borosilicate) | Excellent | The preferred material for laboratory glassware and reaction vessels. |

Experimental Protocols

Detailed experimental protocols for testing the compatibility of specific materials with this compound are not publicly available. However, standardized methodologies are employed to generate such data. These tests typically involve:

-

Immersion Testing (e.g., ASTM G31): Coupons of the material to be tested are cleaned, weighed, and submerged in the chemical for a specified duration at a controlled temperature. After exposure, the coupons are cleaned and reweighed to determine the rate of corrosion or degradation. Visual inspection for pitting, cracking, or discoloration is also performed.

-

Swelling and Degradation Measurement: For plastics and elastomers, changes in mass, volume, and physical properties (e.g., tensile strength, hardness) are measured after immersion to assess compatibility.

-

Sealed Vessel Testing: To account for vapor phase corrosion, tests may be conducted in sealed containers where the material is exposed to both liquid and vapor.

For critical applications, it is imperative that professionals conduct their own compatibility tests under conditions that mimic the intended use.

Hazardous Reactivity and Pathways

This compound's primary hazards stem from its exothermic reactions with nucleophiles. It is classified as a flammable liquid and vapor that causes severe skin and eye burns.[4][6][7] The most critical incompatibilities involve water, alcohols, bases, and oxidizing agents.[3][5]

The diagram below illustrates the key hazardous reaction pathways for this compound.

Caption: Hazardous reaction pathways of this compound.

Explanation of Pathways:

-

Reaction with Water (Hydrolysis): this compound reacts with water or moisture to form trimethylacetic acid (pivalic acid).[2][8] This reaction is exothermic and the resulting acid is corrosive to many materials.

-

Reaction with Alcohols (Alcoholysis): It reacts with alcohols to form the corresponding ester and trimethylacetic acid.[8][9] This process is also exothermic.

-

Reaction with Bases: As an acid anhydride, it reacts vigorously, often violently, with strong bases in a neutralization reaction that generates significant heat.[3]

-

Reaction with Strong Oxidizing Agents: Contact with strong oxidizers can lead to a reaction that generates heat and potentially toxic gases, posing a fire or explosion risk.[3][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1538-75-6: this compound | CymitQuimica [cymitquimica.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]